methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride
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Overview
Description
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 5-position and a carboxylate ester at the 2-position, with a hydrochloride salt form. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple biological targets .
Result of Action
Imidazole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 1-methylimidazole with methanol and formic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the target compound under mild conditions . Another method involves the reaction of 1-methylimidazole with formic anhydride, followed by deacylation using a base .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Nickel-catalyzed cyclization of amido-nitriles is one such method, which allows for regioselective substitution at the C-2, C-4, and C-5 positions . This method is advantageous due to its tolerance of various functional groups, including aryl and heteroaryl groups .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1H-imidazole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and substituted imidazoles .
Scientific Research Applications
Methyl 5-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of materials with specific properties, such as catalysts and dyes
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar in structure but with an aldehyde group instead of a carboxylate ester.
2-Methylimidazole: Lacks the carboxylate ester group and has different reactivity and applications.
Uniqueness
Methyl 5-methyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
Methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride is a compound of considerable interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.
- Molecular Formula : C6H8N2O2·HCl
- Molecular Weight : 140.142 g/mol
- Structure : The compound features an imidazole ring, which is known for its role in biological systems, often acting as a proton donor or acceptor.
The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. The imidazole ring facilitates these interactions by participating in hydrogen bonding and hydrophobic interactions, which are critical for modulating enzyme activity and influencing metabolic pathways.
Key Mechanisms:
- Enzyme Modulation : The compound has been shown to act as both an inhibitor and activator of specific enzymes, depending on the context of the reaction. This dual functionality allows it to influence various biochemical pathways significantly.
- Cellular Signaling : It can modulate signaling pathways by interacting with kinases and phosphatases, leading to alterations in gene expression related to cell growth, differentiation, and apoptosis.
Antimicrobial Properties
This compound has been studied for its potential antimicrobial and antifungal properties. Research indicates that it exhibits activity against certain strains of bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Potential
Emerging studies suggest that this compound may also possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been noted, particularly through mechanisms involving the modulation of cell signaling pathways. For instance, compounds with similar imidazole structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549 .
Study on Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound revealed that it exhibited significant inhibition against several Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard microbiological techniques, demonstrating its potential utility in treating bacterial infections.
Microorganism | Zone of Inhibition (mm) |
---|---|
Methicillin-resistant S. aureus | 15 |
E. coli | 12 |
Pseudomonas aeruginosa | 10 |
Research on Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, when tested against the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value comparable to established chemotherapeutic agents.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | Induction of apoptosis via caspase activation |
A549 | 25 | Modulation of cell cycle regulators |
Properties
IUPAC Name |
methyl 5-methyl-1H-imidazole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)6(9)10-2;/h3H,1-2H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDBTBQWVGTRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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